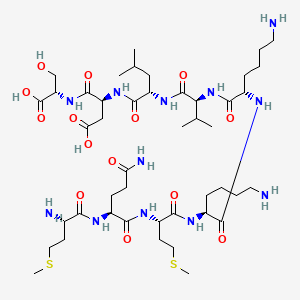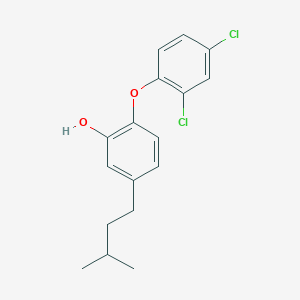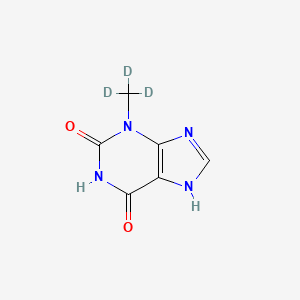
3-Methylxanthine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylxanthine-d3 is a deuterated form of 3-Methylxanthine, a xanthine derivative. Xanthines are a group of compounds that include well-known substances such as caffeine, theobromine, and theophylline. These compounds are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
Biodegradation of Theobromine: One method involves the biodegradation of theobromine by specific fungal strains such as Aspergillus sydowii PT-2.
Microbial Conversion of Theophylline: Another method involves the direct conversion of theophylline to 3-Methylxanthine using metabolically engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 3-Methylxanthine-d3 typically involves the use of advanced microbial fermentation techniques. These methods are environmentally friendly and cost-effective compared to traditional chemical synthesis. The use of engineered microbial strains allows for the large-scale production of high-purity this compound.
化学反応の分析
Types of Reactions
Oxidation: 3-Methylxanthine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions, particularly N-demethylation, are significant in the metabolic pathways of xanthines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
N-demethylation: Catalyzed by enzymes such as N-demethylases in microbial systems.
Major Products
Oxidation: 3-Methyluric acid, 7-Methylxanthine.
Reduction: Various reduced xanthine derivatives.
Substitution: 3-Methyluric acid, xanthine.
科学的研究の応用
3-Methylxanthine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic processes involving xanthines in various organisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of xanthine derivatives in the body.
Industry: Employed in the development of new pharmaceuticals and in the quality control of xanthine-containing products.
作用機序
3-Methylxanthine-d3 exerts its effects primarily by inhibiting cyclic guanosine monophosphate (GMP) phosphodiesterase. This inhibition leads to an increase in cyclic GMP levels, resulting in the relaxation of smooth muscles and stimulation of the central nervous system. The compound also antagonizes adenosine receptors, contributing to its stimulant effects .
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator properties.
Uniqueness of 3-Methylxanthine-d3
This compound is unique due to its deuterated nature, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
169.16 g/mol |
IUPAC名 |
3-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i1D3 |
InChIキー |
GMSNIKWWOQHZGF-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)NC=N2 |
正規SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


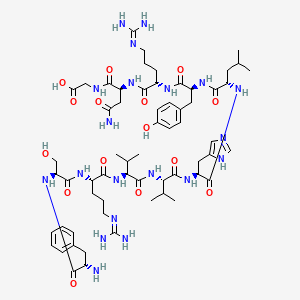
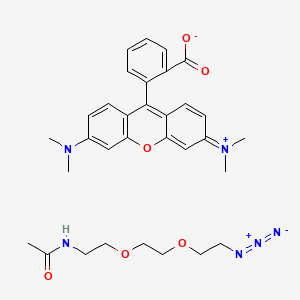
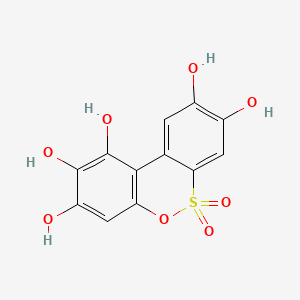
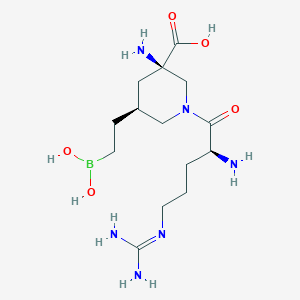
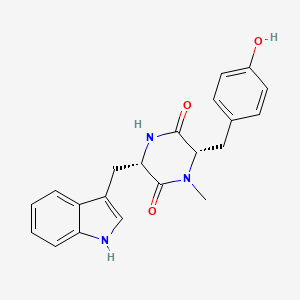
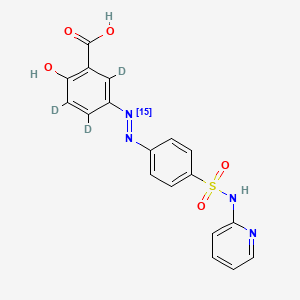
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)

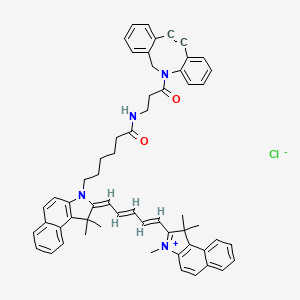
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
